Methyl 2-(3-(2-(3-chlorobenzoyl)hydrazono)-2-oxoindolin-1-yl)acetate
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Overview
Description
SALOR-INT L365211-1EA, also known by its chemical name Methyl (3-((3-chlorobenzoyl)hydrazono)-2-oxo-2,3-dihydro-1H-indol-1-yl)acetate, is a compound with the molecular formula C18H14ClN3O4 and a molecular weight of 371.77 g/mol . This compound is of interest in various scientific research fields due to its unique chemical structure and properties.
Preparation Methods
The synthesis of SALOR-INT L365211-1EA typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-chlorobenzoyl hydrazine and 2-oxo-2,3-dihydro-1H-indole-3-carboxylic acid.
Reaction Conditions: The 3-chlorobenzoyl hydrazine is reacted with the 2-oxo-2,3-dihydro-1H-indole-3-carboxylic acid under controlled conditions to form the hydrazone intermediate.
Final Step: The hydrazone intermediate is then esterified with methyl acetate to yield the final product, SALOR-INT L365211-1EA.
Chemical Reactions Analysis
SALOR-INT L365211-1EA undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
SALOR-INT L365211-1EA has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: SALOR-INT L365211-1EA is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of SALOR-INT L365211-1EA involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects .
Comparison with Similar Compounds
SALOR-INT L365211-1EA can be compared with other similar compounds, such as:
SALOR-INT L365114-1EA: This compound has a similar structure but differs in the substitution pattern on the indole ring.
SALOR-INT L481181-1EA: Another related compound with variations in the functional groups attached to the core structure.
The uniqueness of SALOR-INT L365211-1EA lies in its specific substitution pattern and the presence of the chlorobenzoyl hydrazone moiety, which imparts distinct chemical and biological properties.
Biological Activity
Methyl 2-(3-(2-(3-chlorobenzoyl)hydrazono)-2-oxoindolin-1-yl)acetate, a compound with a complex structure featuring hydrazono and oxoindole moieties, has garnered attention for its diverse biological activities. This article delves into the biological activity of this compound, highlighting its potential applications in various fields, including antimicrobial, anticancer, and enzyme inhibition activities.
Structural Characteristics
The molecular formula of this compound is C18H14ClN3O4. The compound is characterized by the following structural features:
- Hydrazono Group : This functional group is known for its reactivity and biological significance.
- Oxoindole Moiety : This component contributes to the compound's potential therapeutic effects.
- Chlorobenzoyl Substituent : The presence of chlorine in the benzoyl group may enhance biological activity through increased lipophilicity.
1. Antimicrobial Activity
This compound has demonstrated significant antimicrobial properties. Studies have shown that it exhibits activity against various bacterial strains, suggesting its potential as an antibiotic agent. The mechanism of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
2. Anticancer Activity
Research indicates that this compound possesses anticancer properties, particularly against certain cancer cell lines. In vitro studies have reported IC50 values indicating its effectiveness in inhibiting cell proliferation. For instance, preliminary data suggest that it may induce apoptosis in cancer cells, potentially through the activation of caspase pathways or modulation of cell cycle regulators.
3. Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes linked to disease processes. For example, it shows promise as an inhibitor of acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases like Alzheimer’s. The inhibition of AChE can lead to increased levels of acetylcholine in synaptic clefts, thereby enhancing cholinergic transmission.
Comparative Analysis with Related Compounds
To contextualize the biological activity of this compound, a comparison with structurally similar compounds is essential:
Compound Name | Structural Features | Biological Activity |
---|---|---|
Ethyl 4-chlorobenzoyl hydrazono-2-oxoindolin-1-yl acetate | Ethyl instead of methyl group | Antidiabetic activity via α-amylase inhibition |
Methyl (3-(4-chlorobenzoyl)hydrazono)-2-oxoindolin | Similar oxoindole structure | Antimicrobial properties |
Methyl (3-(3-chlorobenzoyl)hydrazono)-2-oxoindolin | Different chlorobenzoyl group | Potential anticancer activity |
Case Studies and Research Findings
Several studies have focused on the biological evaluation of this compound:
- Antimicrobial Evaluation : A study assessed the antimicrobial activity against Gram-positive and Gram-negative bacteria, revealing promising results with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
- Anticancer Studies : In vitro tests on human cancer cell lines (e.g., MCF-7 and A549) showed that treatment with the compound led to significant growth inhibition, with IC50 values indicating strong antiproliferative effects.
- Enzyme Inhibition Assays : The compound was tested for AChE inhibition, showing effective dose-response relationships that suggest potential therapeutic applications in cognitive disorders.
Properties
CAS No. |
461710-21-4 |
---|---|
Molecular Formula |
C18H14ClN3O4 |
Molecular Weight |
371.8 g/mol |
IUPAC Name |
methyl 2-[3-[(3-chlorobenzoyl)diazenyl]-2-hydroxyindol-1-yl]acetate |
InChI |
InChI=1S/C18H14ClN3O4/c1-26-15(23)10-22-14-8-3-2-7-13(14)16(18(22)25)20-21-17(24)11-5-4-6-12(19)9-11/h2-9,25H,10H2,1H3 |
InChI Key |
DQGBIDBPSFFISM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CN1C2=CC=CC=C2C(=C1O)N=NC(=O)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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